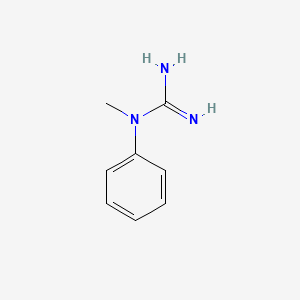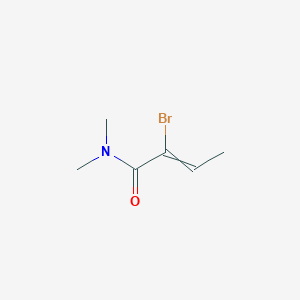
N,N-Dimethyl-2-bromo-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-bromo-2-butenamide: is an organic compound with the molecular formula C6H10BrNO It is a derivative of butenamide, where the nitrogen atom is substituted with two methyl groups and the second carbon of the butenamide chain is substituted with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Dimethylbutenamide: The synthesis of N,N-Dimethyl-2-bromo-2-butenamide can be achieved by brominating N,N-Dimethylbutenamide. This reaction typically involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N,N-Dimethyl-2-bromo-2-butenamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines, or thiols.
Reduction Reactions: The compound can be reduced to N,N-Dimethyl-2-butenamide by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of N,N-Dimethyl-2-hydroxy-2-butenamide, N,N-Dimethyl-2-amino-2-butenamide, or N,N-Dimethyl-2-thio-2-butenamide.
Reduction: Formation of N,N-Dimethyl-2-butenamide.
Oxidation: Formation of N,N-Dimethyl-2-bromo-2-butenoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dimethyl-2-bromo-2-butenamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis. Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds. Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound. Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-2-bromo-2-butenamide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
N,N-Dimethyl-2-chloro-2-butenamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Dimethyl-2-iodo-2-butenamide: Similar structure but with an iodine atom instead of bromine.
N,N-Dimethyl-2-fluoro-2-butenamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: N,N-Dimethyl-2-bromo-2-butenamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Propiedades
Fórmula molecular |
C6H10BrNO |
|---|---|
Peso molecular |
192.05 g/mol |
Nombre IUPAC |
2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3 |
Clave InChI |
KTWGCBJDXNUCPC-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C(=O)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
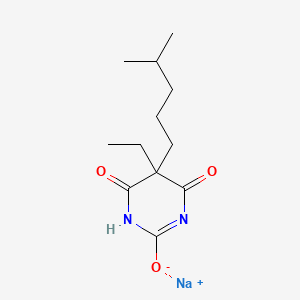
![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
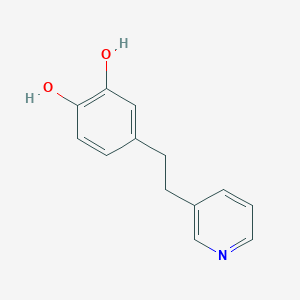
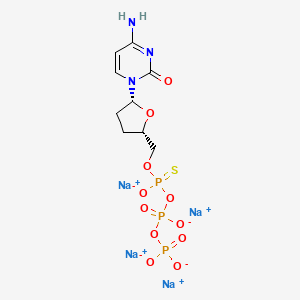
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
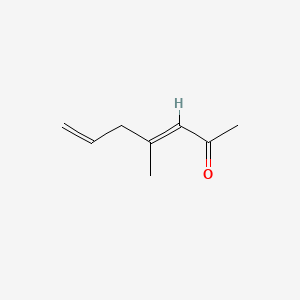
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
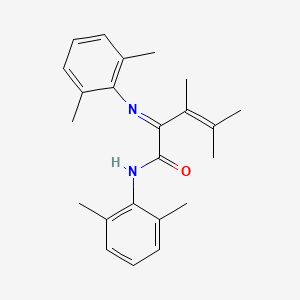

![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
